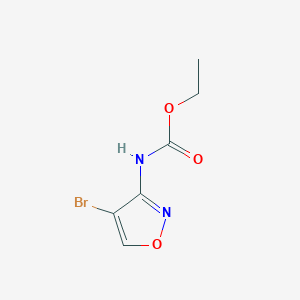
Ethyl (4-bromoisoxazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used in medicinal chemistry and various industrial applications. The compound features a brominated isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This unique structure imparts significant biological and chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate typically involves the reaction of 4-bromoisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-bromoisoxazole, ethyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 4-bromoisoxazole is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is added dropwise, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-bromoisoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form oxazoles or reduction to form dihydroisoxazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Ethyl (4-bromoisoxazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl (4-bromoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl (4-bromoisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (4-chloroisoxazol-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl (4-fluoroisoxazol-3-yl)carbamate: Contains a fluorine atom, which can influence its chemical stability and pharmacokinetic properties.
Ethyl (4-methylisoxazol-3-yl)carbamate: Features a methyl group, which can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.
Propiedades
Fórmula molecular |
C6H7BrN2O3 |
|---|---|
Peso molecular |
235.04 g/mol |
Nombre IUPAC |
ethyl N-(4-bromo-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-6(10)8-5-4(7)3-12-9-5/h3H,2H2,1H3,(H,8,9,10) |
Clave InChI |
HPEOEUIXWZEWTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NOC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


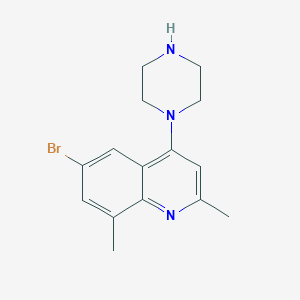
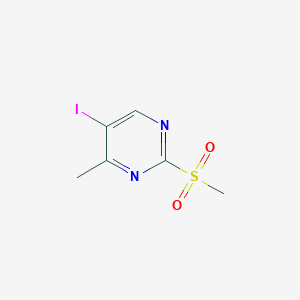
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
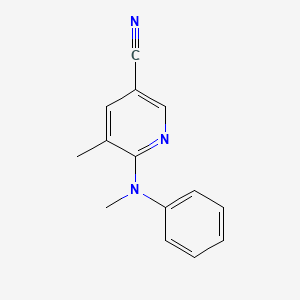
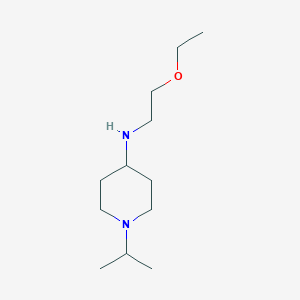

![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
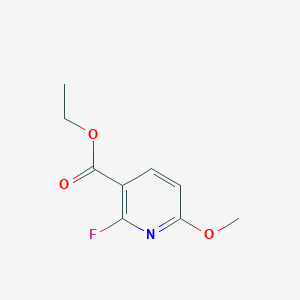
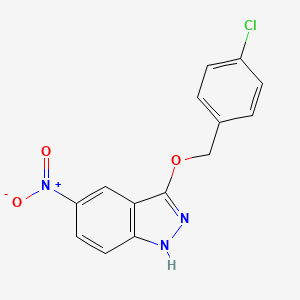
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
